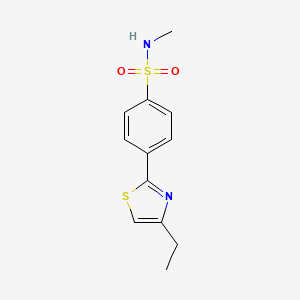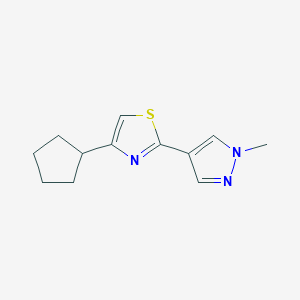
2-Methyl-4-methylsulfonyl-5-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-methylsulfonyl-5-phenylmorpholine, also known as MMSPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 2-Methyl-4-methylsulfonyl-5-phenylmorpholine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell growth and replication, leading to the suppression of tumor growth and the inhibition of fungal and bacterial growth.
Biochemical and Physiological Effects:
2-Methyl-4-methylsulfonyl-5-phenylmorpholine has been found to have a significant impact on biochemical and physiological processes. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce the levels of amyloid beta in the brain, which is associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyl-4-methylsulfonyl-5-phenylmorpholine in lab experiments include its low toxicity, high selectivity, and broad-spectrum activity. However, its limitations include its limited solubility in water and its potential to undergo degradation under certain conditions.
Future Directions
There are several future directions for research on 2-Methyl-4-methylsulfonyl-5-phenylmorpholine. These include the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the exploration of its potential applications in the treatment of other diseases. Additionally, further research is needed to determine the optimal dosage and administration route for 2-Methyl-4-methylsulfonyl-5-phenylmorpholine in order to maximize its therapeutic potential.
Conclusion:
In conclusion, 2-Methyl-4-methylsulfonyl-5-phenylmorpholine is a chemical compound that has shown significant potential in scientific research. Its broad-spectrum activity and low toxicity make it a promising candidate for the development of pharmaceuticals and agrochemicals. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
2-Methyl-4-methylsulfonyl-5-phenylmorpholine can be synthesized through a multistep process that involves the reaction of 4-methylsulfonylphenylacetonitrile with 2-bromoethylmorpholine followed by the addition of methylmagnesium bromide. The resulting product is then treated with hydrochloric acid to obtain 2-Methyl-4-methylsulfonyl-5-phenylmorpholine.
Scientific Research Applications
2-Methyl-4-methylsulfonyl-5-phenylmorpholine has been found to have potential applications in the development of pharmaceuticals and agrochemicals. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. 2-Methyl-4-methylsulfonyl-5-phenylmorpholine has also shown promising results in the treatment of Alzheimer's disease and as a potential insecticide.
properties
IUPAC Name |
2-methyl-4-methylsulfonyl-5-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-8-13(17(2,14)15)12(9-16-10)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUUEXXJIVQRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-methylsulfonyl-5-phenylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)

![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)




![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
